2-Methyl-6-(trifluoromethoxy)quinolin-4-ol
Description
Significance of the Quinoline (B57606) Heterocycle as a Privileged Scaffold in Chemical Inquiry
The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry and materials science. This designation stems from its recurring presence in a multitude of biologically active compounds and functional materials. The structural rigidity of the quinoline core, combined with its capacity for diverse substitutions, allows for the precise spatial arrangement of functional groups, enabling targeted interactions with a wide array of biological macromolecules.
Quinoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to, antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties. The synthetic versatility of the quinoline scaffold facilitates the creation of large libraries of compounds, which is a crucial advantage in the drug discovery process. This adaptability allows chemists to fine-tune the electronic and steric properties of molecules to optimize their therapeutic efficacy and pharmacokinetic profiles.
Evolution of Research on Substituted Quinoline Derivatives
The study of quinoline derivatives has a rich history, beginning with the isolation of quinine, an antimalarial alkaloid. Early research focused on the synthesis of analogues of naturally occurring quinolines. However, the field has evolved significantly, with modern research concentrating on the rational design of novel substituted quinolines with specific biological targets.
A key area of development has been the introduction of various substituents onto the quinoline core to modulate its properties. For instance, the incorporation of halogen atoms, particularly fluorine, has become a common strategy to enhance metabolic stability, binding affinity, and bioavailability. The introduction of a fluorine atom at the 6-position of the quinoline ring, for example, has been shown to significantly enhance antibacterial activity orientjchem.org. This evolution from broad-spectrum bioactive compounds to highly specific and potent derivatives underscores the progress in understanding the structure-activity relationships of this versatile heterocycle.
Structural Context of 2-Methyl-6-(trifluoromethoxy)quinolin-4-ol within the Landscape of Quinoline Chemistry
This compound is a distinct molecule within the vast family of quinoline derivatives. Its structure is characterized by three key substitutions on the quinoline core:
A methyl group at the 2-position.
A hydroxyl group at the 4-position, leading to the classification of the compound as a quinolin-4-ol. It is important to note that quinolin-4-ols can exist in tautomeric equilibrium with the corresponding quinolin-4-ones.
A trifluoromethoxy group (-OCF₃) at the 6-position.
The trifluoromethoxy group is of particular interest in medicinal chemistry. It is known to significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. Furthermore, this group is a strong electron-withdrawing substituent and is metabolically stable, properties that can positively influence the pharmacokinetic profile of a drug candidate mdpi.com. The presence of this group on the quinoline scaffold suggests a design aimed at leveraging these beneficial properties for potential therapeutic applications. A related compound, 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] quinoline, has been investigated for its potent anti-ulcer effects, highlighting the potential of the 6-trifluoromethoxy quinoline scaffold in developing new therapeutic agents nih.gov.
The combination of these specific substituents in this compound positions it as a compound of interest for further investigation in various fields of chemical research.
Compound Data
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 927800-79-1 |
| Molecular Formula | C₁₁H₈F₃NO₂ |
| Molecular Weight | 243.18 g/mol |
| Appearance | Not publicly documented |
| Melting Point | Not publicly documented |
| Boiling Point | Not publicly documented |
| Solubility | Not publicly documented |
| pKa | Not publicly documented |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Not publicly documented |
| ¹³C NMR | Not publicly documented |
| Mass Spectrometry | Not publicly documented |
| Infrared (IR) | Not publicly documented |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-(trifluoromethoxy)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-6-4-10(16)8-5-7(17-11(12,13)14)2-3-9(8)15-6/h2-5H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDICCNPFZUKSOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590619 | |
| Record name | 2-Methyl-6-(trifluoromethoxy)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927800-79-1 | |
| Record name | 4-Quinolinol, 2-methyl-6-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927800-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-6-(trifluoromethoxy)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)
No specific ¹H, ¹³C, or ¹⁹F NMR spectral data, including chemical shifts (δ), coupling constants (J), or multiplicity, for 2-Methyl-6-(trifluoromethoxy)quinolin-4-ol has been found in the available literature. A complete structural assignment based on experimental NMR data is therefore not possible at this time.
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Information regarding the precise molecular mass and elemental composition of this compound, as determined by high-resolution mass spectrometry, is not available. Similarly, studies detailing its characteristic fragmentation pathways upon ionization could not be located.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies for Bond Analysis and Conformational Insights
Experimental FT-IR and Raman spectra for this compound, which would provide insights into its functional groups, bond vibrations, and potential conformational isomers, have not been reported in the searched sources.
X-ray Crystallography for Precise Solid-State Molecular Architecture and Intermolecular Interactions
There is no published X-ray crystallographic data for this compound. Consequently, details on its solid-state molecular structure, bond lengths, bond angles, and intermolecular interactions remain undetermined.
Computational and Theoretical Investigations of 2 Methyl 6 Trifluoromethoxy Quinolin 4 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods) for Electronic Structure and Molecular Geometry
There are no published studies detailing the use of Density Functional Theory (DFT) or other ab initio methods to specifically calculate the electronic structure and molecular geometry of 2-Methyl-6-(trifluoromethoxy)quinolin-4-ol. While DFT is a common method for optimizing the geometry and understanding the electronic properties of quinoline (B57606) derivatives, specific parameters such as bond lengths, bond angles, and dihedral angles for this compound have not been reported. researchgate.netscirp.orgscirp.org
Molecular Dynamics Simulations for Conformational Space Exploration and Dynamic Behavior
Information regarding molecular dynamics (MD) simulations for this compound is not available in the current scientific literature. MD simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time, but this type of investigation has not been documented for this specific quinoline derivative.
Analysis of Molecular Electrostatic Potential (MEP) and Other Reactivity Descriptors
No specific analysis of the Molecular Electrostatic Potential (MEP) or other reactivity descriptors for this compound has been found in published research. MEP analysis is a standard computational method used to predict the reactive sites of a molecule by mapping the electrostatic potential onto the electron density surface. wolfram.comuni-muenchen.de However, such maps and the associated analysis of reactivity descriptors like HOMO-LUMO gaps, hardness, and softness are not available for this compound.
In Silico Modeling of Molecular Interactions with Biomolecular Targets (e.g., Molecular Docking for Binding Site Prediction)
There are no specific molecular docking or other in silico modeling studies reported for this compound. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein, to predict the binding affinity and interaction mode. mdpi.comnih.govnih.gov Despite numerous docking studies on other quinoline compounds to explore their potential as therapeutic agents, this specific molecule has not been the subject of such published investigations.
Chemical Reactivity and Mechanistic Pathway Elucidation Non Biological Focus
Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System
Electrophilic aromatic substitution (EAS) on the quinoline ring system is a complex process influenced by the directing effects of the various substituents. In general, electrophilic attack on quinoline itself occurs preferentially on the benzene (B151609) ring, which is more electron-rich than the pyridine (B92270) ring, at positions 5 and 8.
For 2-methyl-6-(trifluoromethoxy)quinolin-4-ol, the hydroxyl group at the 4-position is a powerful activating group and would strongly direct incoming electrophiles to the 3 and 5 positions. Conversely, the trifluoromethoxy group at the 6-position is a deactivating group due to its strong electron-withdrawing nature, which directs incoming electrophiles to the meta positions relative to itself (positions 5 and 7). The methyl group at the 2-position has a weaker activating effect.
The outcome of an electrophilic aromatic substitution reaction on this molecule would therefore be a result of the competition between these directing effects. It is likely that the powerful activating effect of the hydroxyl group would dominate, leading to substitution primarily at the 5-position, which is activated by the hydroxyl group and meta to the deactivating trifluoromethoxy group.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product(s) | Rationale |
| Br₂ / FeBr₃ | 5-Bromo-2-methyl-6-(trifluoromethoxy)quinolin-4-ol | The hydroxyl group is a strong ortho, para-director, activating positions 3 and 5. The trifluoromethoxy group is a meta-director, deactivating the ring but directing to positions 5 and 7. Position 5 is favored due to activation from the hydroxyl group. |
| HNO₃ / H₂SO₄ | 5-Nitro-2-methyl-6-(trifluoromethoxy)quinolin-4-ol | Similar to bromination, the directing effects of the hydroxyl and trifluoromethoxy groups would favor substitution at the 5-position. |
| H₂SO₄ (fuming) | This compound-5-sulfonic acid | The sulfonation is also expected to occur at the 5-position due to the strong directing influence of the hydroxyl group. |
Nucleophilic Substitution Reactions at Key Positions of the Quinoline Scaffold
The 4-hydroxyl group of this compound is not a good leaving group for nucleophilic substitution. Therefore, to facilitate such reactions, it must first be converted into a better leaving group. A common strategy is the conversion of the hydroxyl group to a halide, typically a chloride, by reacting the quinolin-4-ol with a chlorinating agent like phosphorus oxychloride (POCl₃).
Once 4-chloro-2-methyl-6-(trifluoromethoxy)quinoline (B1354987) is formed, the chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the quinoline ring nitrogen and the trifluoromethoxy group, which stabilize the Meisenheimer complex intermediate formed during the reaction. A variety of nucleophiles can then be introduced at this position.
Table 2: Examples of Nucleophilic Substitution Reactions on 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline
| Nucleophile | Reagent(s) | Product |
| Ammonia | NH₃ | 4-Amino-2-methyl-6-(trifluoromethoxy)quinoline |
| Hydrazine | N₂H₄ | 4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline |
| Methoxide | NaOCH₃ | 4-Methoxy-2-methyl-6-(trifluoromethoxy)quinoline |
| Thiophenoxide | C₆H₅SNa | 2-Methyl-4-(phenylthio)-6-(trifluoromethoxy)quinoline |
Oxidation and Reduction Chemistry of the Quinoline Nucleus
The 2-methyl group of this compound is susceptible to oxidation. Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can convert the methyl group into a carboxylic acid, yielding 6-(trifluoromethoxy)quinolin-4-ol-2-carboxylic acid. The reaction conditions would need to be carefully controlled to avoid degradation of the quinoline ring.
The quinoline ring itself can be reduced under various conditions. Catalytic hydrogenation, for example using hydrogen gas with a palladium catalyst, would likely reduce the pyridine ring first to give 2-methyl-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-4-ol. More vigorous reduction conditions could lead to the reduction of both the pyridine and benzene rings.
Reaction Mechanism Studies of Intermediate and Final Compound Formation
The formation of the this compound scaffold can be achieved through the Conrad-Limpach synthesis. This reaction involves the condensation of an aniline (B41778) with a β-ketoester. In this specific case, the reaction would be between 4-(trifluoromethoxy)aniline (B150132) and ethyl acetoacetate (B1235776).
The mechanism proceeds in two main stages:
Formation of an enamine intermediate: The amino group of 4-(trifluoromethoxy)aniline attacks the keto group of ethyl acetoacetate, followed by dehydration to form an enamine.
Thermal cyclization: The enamine intermediate undergoes a thermal intramolecular cyclization at high temperatures. This is followed by the elimination of ethanol (B145695) and tautomerization to yield the final this compound product.
The rate-determining step is typically the high-temperature cyclization.
Impact of the Trifluoromethoxy Group on Aromatic Reactivity
The trifluoromethoxy (-OCF₃) group is one of the most strongly electron-withdrawing groups. Its presence at the 6-position of the quinoline ring has a significant impact on the reactivity of the molecule.
Deactivation of the Benzene Ring: The -OCF₃ group deactivates the benzene ring towards electrophilic aromatic substitution due to its strong negative inductive effect (-I effect). This makes reactions like nitration, halogenation, and sulfonation more difficult to achieve compared to unsubstituted quinoline.
Directing Effect: As a meta-director, the trifluoromethoxy group directs incoming electrophiles to the positions meta to itself (positions 5 and 7). This effect is in competition with the directing effects of other substituents on the ring.
Activation towards Nucleophilic Substitution: The electron-withdrawing nature of the -OCF₃ group helps to stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic aromatic substitution. This makes the quinoline ring more susceptible to attack by nucleophiles, particularly at positions activated by a good leaving group.
Increased Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of the molecule. This can affect its solubility in different solvents and its physical properties.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Correlating Structural Modifications of 2-Methyl-6-(trifluoromethoxy)quinolin-4-ol Analogues with In Vitro Molecular Interaction Profiles
The in vitro molecular interaction profile of this compound analogues is intricately linked to the nature and position of substituents on the quinoline (B57606) core. SAR studies on broader series of quinoline derivatives indicate that peripheral substituents significantly influence their biological activities by altering their electronic, steric, and hydrophobic properties, which in turn dictates their interaction with molecular targets. nih.gov
For a systematic SAR analysis of this compound analogues, various modifications can be envisioned, and their predicted impact on molecular interactions can be extrapolated from existing studies on related quinoline scaffolds. The following table outlines potential modifications and their likely consequences on in vitro molecular interaction profiles.
| Modification Site | Substituent Variation | Predicted Impact on Molecular Interaction Profile |
| Position 2 | Replacement of methyl with H, ethyl, or trifluoromethyl | Modulates steric interactions within the binding pocket; trifluoromethyl group may alter electronic properties and decrease potency. nih.gov |
| Position 6 | Replacement of trifluoromethoxy with methoxy, chloro, or fluoro | Alters electronic properties and lipophilicity, thereby affecting binding dynamics and membrane permeability. |
| Position 4 | Esterification or etherification of the hydroxyl group | Eliminates hydrogen bonding capability, which is often crucial for target binding, and alters tautomeric equilibrium. |
These predicted impacts are based on the established roles of these functional groups in medicinal chemistry and SAR studies of other quinoline-based compounds. nih.govmdpi.com The precise correlation would necessitate the synthesis and in vitro testing of these specific analogues.
Role of the 2-Methyl Substituent in Modulating Molecular Recognition and Binding Affinities
The 2-methyl group in this compound, while seemingly a simple alkyl substituent, plays a significant role in modulating molecular recognition and binding affinities. Its primary influence is through steric effects, dictating the orientation of the molecule within a binding pocket.
In a study of 2-(quinoline-4-yloxy)acetamides as potential antitubercular agents, the presence of a methyl group at the 2-position of the quinoline ring was found to be favorable for activity. Interestingly, replacing the 2-methyl group with a more electron-withdrawing trifluoromethyl group resulted in a nearly twofold decrease in potency, suggesting that the electronic and steric properties of the substituent at this position are critical for optimal interaction with the target. nih.gov
The following table summarizes the observed effects of modifications at the 2-position in a series of 2-(quinolin-4-yloxy)acetamide analogues, which can provide insights into the potential role of the 2-methyl group in this compound.
| Compound | Substituent at Position 2 | Antitubercular Activity (MIC in µM) |
| Analogue 1 | Methyl | ~0.09 |
| Analogue 2 | Trifluoromethyl | 0.17 |
Data extrapolated from a study on 2-(quinolin-4-yloxy)acetamides. nih.gov
This data suggests that the 2-methyl group may contribute to a favorable hydrophobic interaction within the binding site, and its replacement with a bulkier or electronically different group can be detrimental to the binding affinity.
Influence of the 6-Trifluoromethoxy Group on Electronic Properties and Binding Dynamics
The 6-trifluoromethoxy (-OCF₃) group is a critical determinant of the electronic properties and binding dynamics of this compound. The trifluoromethoxy group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This electronic influence can significantly alter the charge distribution across the quinoline ring system, thereby affecting its interactions with biological targets.
Furthermore, the trifluoromethoxy group is one of the most lipophilic substituents, which can enhance the molecule's ability to cross biological membranes and engage with hydrophobic pockets within a target protein. mdpi.com This increased lipophilicity can also contribute to improved metabolic stability by shielding the molecule from enzymatic degradation. mdpi.com
The electronic and lipophilic properties of the trifluoromethoxy group are summarized in the table below:
| Property | Description | Impact on Molecular Interactions |
| Electronic Effect | Strong electron-withdrawing group | Modulates electrostatic interactions and hydrogen bonding potential of the quinoline core. |
| Lipophilicity | High (Hansch π parameter of +1.04) | Enhances hydrophobic interactions and membrane permeability. mdpi.com |
| Metabolic Stability | Increased resistance to enzymatic breakdown | Prolongs the half-life of the compound. mdpi.com |
In essence, the 6-trifluoromethoxy group fine-tunes the physicochemical profile of the molecule to optimize its pharmacokinetic and pharmacodynamic properties.
Significance of the 4-Hydroxyl Moiety in Hydrogen Bonding and Tautomeric Equilibria
The 4-hydroxyl moiety is a pivotal functional group in this compound, primarily due to its ability to participate in hydrogen bonding and its involvement in tautomeric equilibria. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in a protein's active site. nih.gov
Moreover, 4-hydroxyquinolines exist in a tautomeric equilibrium with their corresponding 4-quinolone form. researchgate.netresearchgate.net The keto-form is generally favored in the crystal state and in polar solutions. researchgate.net This tautomerism is significant as the two forms have different hydrogen bonding patterns and electronic distributions, which can affect their binding affinity and selectivity for a particular target.
The equilibrium between the enol and keto tautomers is depicted below:
The presence of the 4-hydroxyl group is often essential for biological activity, and its removal or modification can lead to a significant loss of potency. This highlights the importance of this moiety in anchoring the molecule within the binding site through specific hydrogen bonds.
Principles of Rational Design for Modulating Specific Molecular Interactions Based on SAR Analysis
The insights gained from SAR studies of this compound and its analogues provide a foundation for the rational design of new molecules with modulated molecular interactions. The goal of rational design is to make targeted structural modifications to enhance desired properties, such as potency, selectivity, and pharmacokinetic profiles, while minimizing off-target effects. mdpi.comresearchgate.net
Based on the SAR principles discussed, the following strategies can be employed for the rational design of novel this compound analogues:
To Enhance Binding Affinity:
Optimize Hydrophobic Interactions: Modify the 2-methyl group to slightly larger or smaller alkyl groups to better fit a hydrophobic pocket in the target protein.
Strengthen Hydrogen Bonds: Introduce additional hydrogen bond donors or acceptors at strategic positions on the quinoline ring, guided by the structure of the target's active site.
To Improve Selectivity:
Exploit Steric Hindrance: Introduce bulkier substituents at positions that are not critical for binding to the primary target but may clash with the binding sites of off-target proteins.
Fine-tune Electronic Properties: Modify the substituents on the phenyl ring to alter the electronic landscape of the molecule, favoring interactions with the specific electronic environment of the desired target.
To Modulate Physicochemical Properties:
Control Lipophilicity: Systematically vary the substituents at the 6-position to achieve an optimal balance between lipophilicity for membrane permeability and aqueous solubility for bioavailability.
Enhance Metabolic Stability: Introduce blocking groups at metabolically labile positions to prevent enzymatic degradation.
The application of these rational design principles, in an iterative cycle of design, synthesis, and biological evaluation, can lead to the development of novel quinolin-4-ol derivatives with superior therapeutic potential.
Advanced Methodologies and Future Directions in Quinoline Research
High-Throughput Synthesis and Screening Methodologies for Quinoline (B57606) Libraries
High-throughput synthesis (HTS) has become a cornerstone in medicinal chemistry for rapidly generating large libraries of compounds for biological screening. For quinoline derivatives, these methodologies enable the exploration of a vast chemical space around a core scaffold like 2-Methyl-6-(trifluoromethoxy)quinolin-4-ol, allowing for the systematic modification of substituents to investigate structure-activity relationships (SAR).
One common approach involves the use of automated synthesis platforms and microtiter plates to perform a large number of reactions in parallel. For instance, multicomponent reactions (MCRs), such as the Povarov, Gewald, or Ugi reactions, are well-suited for HTS of quinoline scaffolds due to their convergent nature, where multiple starting materials combine in a single step to form complex products. rsc.org This approach allows for the creation of diverse quinoline libraries by varying the individual components. rsc.org
A key challenge in HTS is the rapid optimization of reaction conditions. Microdroplet-based reaction systems offer a solution by enabling thousands of reactions to be run in a short time with minimal reagent consumption. This has been demonstrated in the synthesis of quinoxaline (B1680401) derivatives, a related class of N-heterocycles, where optimal conditions for the condensation of 1,2-diamines with 1,2-dicarbonyl compounds were rapidly identified. nih.gov Such a platform could be adapted for the synthesis of quinoline libraries, for example, by optimizing a Friedländer or Doebner-von Miller reaction for derivatives of this compound.
The table below summarizes various synthetic strategies that are amenable to high-throughput synthesis for generating libraries of quinoline derivatives.
| Reaction Type | Description | Applicability to HTS | Key Advantages |
| Doebner-von Miller Reaction | Condensation of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of a strong acid. nih.gov | High | Tolerates a wide range of substituted anilines and carbonyl compounds. |
| Pfitzinger Reaction | Condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group to yield quinoline-4-carboxylic acids. mdpi.comnih.gov | Moderate | Useful for creating quinolines with a carboxylic acid handle for further diversification. |
| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. ijpsjournal.com | High | A versatile and widely used method for quinoline synthesis. |
| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single operation to form a product that contains portions of all reactants. rsc.org | Very High | High atom economy, operational simplicity, and rapid generation of molecular diversity. rsc.org |
By employing these HTS methodologies, researchers can efficiently generate extensive libraries of analogs of this compound, which can then be subjected to high-throughput screening to identify compounds with desired biological activities.
Continuous Flow Chemistry Applications in Quinoline Derivative Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing in terms of safety, efficiency, scalability, and control over reaction parameters. nih.govmdpi.comnih.gov The synthesis of quinoline derivatives is particularly well-suited for flow chemistry, and several established methods have been successfully adapted to this technology. ucd.ieresearchgate.netvapourtec.com
One notable application is the use of photochemical reactions in flow. ucd.ieresearchgate.netvapourtec.com Light-driven transformations benefit from the characteristics of flow reactors, such as short path lengths and uniform irradiation, which minimize decomposition from over-irradiation. ucd.ie A continuous photochemical process has been developed that produces a series of quinoline products through an alkene isomerization and cyclocondensation cascade, demonstrating the potential for generating various substituted quinolines with high throughput. researchgate.netvapourtec.com This method could be adapted for the synthesis of precursors to this compound.
The Doebner–von Miller reaction has also been modified for use in a flow reactor. This adaptation provides a rapid and green route for synthesizing 2-methylquinoline (B7769805) derivatives with good to excellent yields, using water as a solvent. nih.gov Furthermore, a continuous-flow process has been developed for the FeCl₃-catalyzed annulation of in situ generated iminium species with terminal alkynes, allowing for shorter reaction times in the synthesis of 2,4-diaryl quinolines. organic-chemistry.org
The benefits of applying continuous flow technology to quinoline synthesis are summarized in the following table.
| Feature | Advantage in Flow Chemistry | Relevance to Quinoline Synthesis |
| Enhanced Safety | Small reaction volumes and efficient heat exchange allow for the safe use of hazardous reagents and highly exothermic reactions. nih.govuc.pt | Enables the use of potentially unstable intermediates or hazardous reagents that would be problematic in large-scale batch synthesis. |
| Precise Control | Accurate control over reaction parameters like temperature, pressure, and residence time leads to higher selectivity and yields. uc.pt | Allows for fine-tuning of complex reaction cascades, such as the Doebner-von Miller or Friedländer syntheses, to minimize side products. |
| Scalability | Production can be easily scaled up by running the flow reactor for longer periods or by numbering up (using multiple reactors in parallel). uc.pt | Facilitates the transition from laboratory-scale synthesis to pilot-plant or industrial production of compounds like this compound. |
| Integration of Steps | Multiple reaction, work-up, and purification steps can be combined into a single continuous process ("telescoping"). researchgate.netvapourtec.com | Reduces manual handling and overall production time by, for example, coupling a quinoline synthesis with a subsequent functionalization step. researchgate.netvapourtec.com |
The adoption of continuous flow chemistry provides a pathway to safer, more efficient, and scalable manufacturing of complex quinoline derivatives.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are indispensable computational tools in modern drug discovery. nih.gov They are used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoline derivatives, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules and reducing the need for extensive and costly synthesis and screening. researchgate.net
The development of a QSAR model typically involves a series of steps:
Data Collection: A dataset of quinoline derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. These can be 2D or 3D descriptors. nih.gov
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a model that correlates the descriptors with the biological activity. nih.govresearchgate.net
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. nih.gov
Several 3D-QSAR studies on quinoline derivatives have been successfully conducted using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govmdpi.com These studies generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.govmdpi.com For instance, a CoMSIA model developed for quinoline derivatives as anti-breast cancer agents identified that electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields had a significant impact on activity. nih.gov
Such insights are invaluable for the predictive design of new analogs of this compound. By analyzing the contour maps from a QSAR model, a medicinal chemist could strategically place substituents on the quinoline scaffold to enhance interactions with a biological target.
| QSAR Technique | Description | Information Gained | Application in Quinoline Design |
| 2D-QSAR | Uses topological or 2D descriptors to build a predictive model. | Identifies key molecular properties (e.g., lipophilicity, electronic effects) influencing activity. | Rapidly predicts the activity of new derivatives based on simple structural features. |
| 3D-QSAR (CoMFA/CoMSIA) | Correlates the 3D steric and electrostatic fields of aligned molecules with their biological activity. mdpi.com | Provides 3D contour maps highlighting favorable and unfavorable regions for different physicochemical properties. mdpi.com | Guides the rational design of new compounds with optimized 3D structures for improved target binding. |
| HQSAR (Hologram QSAR) | Employs 2D fragment fingerprints that do not require molecular alignment. | Establishes a relationship between structural fragments and biological activity. | Useful for datasets with high structural diversity where alignment is difficult. |
By leveraging chemoinformatics and QSAR, the design of novel derivatives of this compound can transition from a trial-and-error approach to a more rational, data-driven process.
Integration of Green Chemistry Principles in the Synthesis of Quinoline Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of quinolines to minimize environmental impact and improve sustainability. researchgate.netbenthamdirect.com This involves the use of environmentally benign solvents, alternative energy sources, and efficient catalytic systems to reduce waste, energy consumption, and the use of hazardous materials. ijpsjournal.comresearchgate.netnih.gov
Traditional quinoline syntheses, such as the Skraup or Friedländer methods, often require harsh conditions, stoichiometric amounts of hazardous reagents, and volatile organic solvents. ijpsjournal.comnih.gov Green chemistry approaches seek to overcome these limitations.
Key Green Chemistry Strategies in Quinoline Synthesis:
Greener Solvents: The use of water, ethanol (B145695), ionic liquids, or deep eutectic solvents (DESs) as reaction media is a major focus. ijpsjournal.comresearchgate.net Water is particularly attractive as a solvent for reactions like the Doebner-von Miller synthesis. nih.gov
Alternative Energy Sources: Microwave-assisted synthesis (MAS) and ultrasound irradiation have been shown to dramatically reduce reaction times and improve yields in quinoline synthesis. ijpsjournal.combenthamdirect.com These methods offer more efficient energy transfer compared to conventional heating. ijpsjournal.com
Novel Catalysts: A wide range of greener catalysts have been developed, including solid acids, p-toluenesulfonic acid (p-TSA), and nanocatalysts. researchgate.netacs.org Nanocatalysts, in particular, offer high activity and can often be easily recovered and reused, reducing waste. acs.org Metal-free synthesis conditions are also being explored, using catalysts like molecular iodine or even catalyst-free approaches under certain conditions. nih.gov
Atom Economy: Multicomponent reactions (MCRs) are inherently green as they maximize atom economy by incorporating all or most of the atoms from the starting materials into the final product. rsc.org
The table below provides examples of green methodologies applied to the synthesis of quinoline derivatives.
| Green Approach | Example Application | Advantages | Reference |
| Microwave-Assisted Synthesis (MAS) | Synthesis of various substituted quinolines. | Rapid reaction times, improved yields, reduced energy consumption. | ijpsjournal.combenthamdirect.com |
| Ultrasound Irradiation | Greener protocol for quinoline synthesis. | Shorter reaction times, better product yields and quality compared to some traditional methods. | nih.gov |
| Use of Green Solvents | Doebner-von Miller reaction in water. | Environmentally benign, low cost, improved safety. | nih.gov |
| Nanocatalysis | Fe₃O₄@SiO₂ nanoparticles used in 2-methyl-6-nitroquinoline (B57331) synthesis. | Enhanced reaction yields, reduced reaction times, catalyst recyclability. | nih.gov |
| Metal-Free Catalysis | Iodine-catalyzed three-component reaction. | Avoids the use of expensive and potentially toxic transition metals. | nih.gov |
By applying these principles, the synthesis of this compound and its derivatives can be performed in a more environmentally responsible and economically viable manner.
Q & A
Q. What are the common synthetic routes for 2-methyl-6-(trifluoromethoxy)quinolin-4-ol and its derivatives?
The compound can be synthesized via cyclization reactions using intermediates like 6-amino-2-methylquinolin-4-ol. For example, reactions with salicylaldehyde yield Schiff bases, while heterocyclization with ethyl bromoacetate or bromoacetophenone produces thiazolidinone or thiazole derivatives, respectively. Key steps include refluxing in ethanol or dioxane–acetic acid mixtures and using catalysts like sodium acetate .
Q. How can researchers characterize the regioselectivity of cyclization reactions involving this compound?
Regioselectivity in cyclization (e.g., thiazole vs. thiazolidinone formation) can be confirmed using ¹H/¹³C NMR and X-ray crystallography. For example, distinct proton environments in thiazolidin-4-one (δ ~12.85 ppm for NH) versus thiazole derivatives (δ ~7.8–8.0 ppm for aromatic protons) help differentiate products. Reaction conditions (e.g., solvent polarity, temperature) also influence selectivity .
Q. What analytical techniques are critical for verifying the purity of synthesized derivatives?
High-resolution mass spectrometry (HRMS) and HPLC are essential for purity assessment. For instance, HRMS data for 2-[(4-hydroxy-2-methylquinolin-6-yl)imino]-1,3-thiazolidin-4-one shows a calculated [M+H]⁺ of 293.0749, matching experimental results (293.0763). HPLC with UV detection at 254 nm ensures no residual starting materials remain .
Q. How do researchers address solubility challenges in biological assays for this compound?
Solubility can be enhanced using co-solvents like DMSO or cyclodextrin-based formulations. For example, derivatives with logPow ~5.41 (indicating high hydrophobicity) require solubilization in 10% DMSO for in vitro testing. Sonication and heating (≤50°C) may also aid dissolution .
Advanced Research Questions
Q. What mechanistic insights explain the formation of thiourea derivatives from 6-amino-2-methylquinolin-4-ol?
The reaction with phenyl isothiocyanate proceeds via nucleophilic addition of the amine to the thiocyanate group, forming a thiourea intermediate. Computational studies (e.g., DFT) suggest that electron-withdrawing substituents on the quinoline ring stabilize the transition state, improving yields (~70–85%) .
Q. How can computational modeling predict the biological activity of this compound analogs?
Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling identify potential interactions with targets like Kv1.5 channels. For example, the trifluoromethoxy group’s electronegativity may enhance binding to ion channels, as seen in structurally related atrial fibrillation inhibitors .
Q. What strategies resolve conflicting NMR data for quinoline-based heterocycles?
Contradictions in aromatic proton assignments can be resolved using 2D NMR (e.g., COSY, HSQC). For instance, in 6-methyl-3-(4-methylphenyl)isothiazolo[5,4-b]quinolin-4(9H)-one, HSQC correlates δ 7.26 ppm (²J coupling) to a methyl-substituted carbon, confirming substituent positioning .
Q. How do reaction conditions influence the yield of thiazole vs. thiazolidinone derivatives?
Ethanol with sodium acetate favors thiazolidin-4-one formation (yield: ~75%), while bromoacetophenone in anhydrous ethanol promotes thiazole derivatives (yield: ~68%). Polar aprotic solvents (e.g., DMF) may increase reaction rates but reduce selectivity due to competing pathways .
Q. What role does the trifluoromethoxy group play in modulating physicochemical properties?
The -OCF₃ group increases lipophilicity (logPow = 5.41) and metabolic stability. Computational tools like COSMO-RS predict solubility (1.2 × 10⁻⁵ g/L at 20°C) and guide derivatization for improved bioavailability .
Data Analysis & Optimization
Q. How can researchers optimize reaction yields for large-scale synthesis?
Design of Experiments (DoE) methodologies identify critical factors (e.g., catalyst loading, temperature). For example, increasing sodium acetate from 1.0 to 1.2 equivalents improved thiourea yields by 12% in scaled-up reactions .
Q. What statistical methods are used to validate biological activity data for quinoline derivatives?
Dose-response curves (IC₅₀/EC₅₀) are analyzed using nonlinear regression (e.g., GraphPad Prism). For antiprotozoal assays, ANOVA with Tukey’s post hoc test compares efficacy across derivatives, ensuring p < 0.05 significance .
Q. How can researchers mitigate regioselectivity issues in heterocyclization reactions?
Steric and electronic effects are controlled by modifying substituents. For example, bulkier groups at the quinoline 6-position (e.g., phenyl vs. methyl) reduce competing pathways, enhancing thiazole formation by ~20% .
Biological & Pharmacological Focus
Q. What in vitro models are suitable for evaluating the antiviral potential of this compound?
Cell-based assays (e.g., SARS-CoV-2 pseudovirus entry inhibition) and enzyme inhibition studies (e.g., RNA-dependent RNA polymerase) are prioritized. Derivatives with EC₅₀ < 10 μM in Vero E6 cells warrant further optimization .
Q. How can structure-activity relationships (SAR) guide the design of neuroactive derivatives?
Substituents at the 2-methyl and 6-trifluoromethoxy positions influence blood-brain barrier permeability. MDCK-MDR1 assays (Papp > 5 × 10⁻⁶ cm/s) and LogBB calculations (>0.3) prioritize candidates for CNS-targeted studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
Figure 1: Tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (quinolin-4(1H)-one) forms of this compound.
